N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Description
N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a pyrrolidine ring, a pyrazole ring, and a piperidine ring, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c27-21(26-14-9-18(10-15-26)19-8-11-22-24-19)23-20(16-25-12-4-5-13-25)17-6-2-1-3-7-17/h1-3,6-8,11,18,20H,4-5,9-10,12-16H2,(H,22,24)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHGQJAEIIKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)NC(=O)N3CCC(CC3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the reaction of phenylacetonitrile with pyrrolidine under basic conditions to form the pyrrolidine intermediate.
Pyrazole Ring Formation: The next step involves the cyclization of the pyrrolidine intermediate with hydrazine hydrate to form the pyrazole ring.
Piperidine Ring Formation: The final step involves the reaction of the pyrazole intermediate with piperidine-1-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-3-yl)piperidine-1-carboxamide
- N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Uniqueness
N-(1-phenyl-2-pyrrolidin-1-ylethyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to the specific positioning of the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
